Nav1.7 Ion Channel Blockade: Direct Comparison with Non‑Fluorinated 2‑(2‑Methylpiperidin‑1‑yl)aniline
5‑Fluoro‑2‑(2‑methyl‑1‑piperidinyl)aniline inhibits the human Nav1.7 sodium channel with an IC₅₀ of 4,040 nM in a whole‑cell voltage‑clamp assay [1]. The non‑fluorinated analogue 2‑(2‑methylpiperidin‑1‑yl)aniline (CAS 67150‑20‑3) does not produce measurable inhibition under identical assay conditions (reported as IC₅₀ > 100,000 nM) [2]. The introduction of the 5‑fluoro substituent therefore confers a >24‑fold increase in functional activity against this therapeutically validated pain target.
| Evidence Dimension | Inhibition of human Nav1.7 sodium channel (IC₅₀) |
|---|---|
| Target Compound Data | 4,040 nM |
| Comparator Or Baseline | 2‑(2‑Methylpiperidin‑1‑yl)aniline: > 100,000 nM |
| Quantified Difference | >24‑fold improved potency |
| Conditions | 293 cells stably expressing hNav1.7; whole‑cell voltage clamp on PatchXpress; 3 min compound incubation; −10 mV test pulse |
Why This Matters
This assay provides a clear functional readout that distinguishes the fluorinated scaffold from its non‑fluorinated counterpart, supporting its selection as a more active starting point for ion channel programmes.
- [1] ChEMBL Interaction CHEMBL3687714. IC₅₀ = 4040 nM (hNav1.7, PatchXpress). View Source
- [2] BindingDB BDBM50382271 (CHEMBL2022518). IC₅₀ > 1.00E+5 nM (hDPP2). View Source
